1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid
Description
1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a tert-butyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties. This compound’s structural features, such as the bulky tert-butyl group, influence its physicochemical properties (e.g., solubility, stability) and pharmacological behavior, making it a candidate for drug development and chemical synthesis intermediates .
Properties
IUPAC Name |
1-tert-butyl-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(8(12)13)5-11(10-6)9(2,3)4/h5H,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVWUVSWHUEXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184861 | |
| Record name | 1-(1,1-Dimethylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-47-3 | |
| Record name | 1-(1,1-Dimethylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid, a comparative analysis with structurally analogous pyrazole derivatives is provided below. Key factors include substituent effects, biological activity, and safety profiles.
Structural and Physicochemical Comparison
Biological Activity
1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid (TBMPC) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Synthesis
TBMPC is characterized by a pyrazole ring with a tert-butyl group at the first position and a carboxylic acid group at the fourth position. The synthesis typically involves the reaction of hydrazines with appropriate carbonyl compounds, followed by functional group modifications to yield the desired carboxylic acid derivative.
Antimicrobial Properties
TBMPC has shown promising antimicrobial activity against various pathogens. In studies, it was effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has highlighted TBMPC's potential as an anticancer agent . It has been evaluated in various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers. Notably, TBMPC induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Apoptosis Induction
In a study involving MDA-MB-231 cells, TBMPC treatment resulted in:
- Increased caspase-3 activity (1.33–1.57 times at 10 µM).
- Morphological changes indicative of apoptosis.
- Cell cycle arrest observed at the G2/M phase.
Anti-inflammatory Effects
TBMPC has also been investigated for its anti-inflammatory properties . It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases.
The biological activity of TBMPC is largely attributed to its ability to interact with molecular targets through hydrogen bonding and other intermolecular interactions. This interaction can modulate enzyme activities and receptor functions, leading to its observed therapeutic effects.
Applications in Drug Development
Given its diverse biological activities, TBMPC is being explored as a potential lead compound in drug development for:
- Antibacterial agents.
- Anticancer therapies.
- Anti-inflammatory drugs.
Q & A
(Basic) What are the common synthetic routes for 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or diketones, followed by tert-butyl group introduction via alkylation or substitution. For example, methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (a precursor) can be synthesized by reacting tert-butyl halides with pyrazole intermediates under basic conditions . Hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the carboxylic acid derivative. Purification often employs flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization. Key intermediates are characterized via H/C NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .
(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- H NMR: The tert-butyl group appears as a singlet (~1.3–1.5 ppm, 9H). Pyrazole ring protons resonate between 6.5–8.5 ppm, with splitting patterns indicating substitution positions .
- C NMR: The carboxylic acid carbon appears at ~170 ppm, while the tert-butyl carbons are clustered at ~28–30 ppm (CH) and ~35 ppm (quaternary C) .
- IR Spectroscopy : Strong absorption bands at ~1700 cm (C=O stretch of carboxylic acid) and ~2500–3300 cm (broad O-H stretch) confirm the acid moiety .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns .
(Basic) What are the primary research applications of this compound in medicinal chemistry and materials science?
Methodological Answer:
- Medicinal Chemistry : The pyrazole core and tert-butyl group enhance binding to biological targets (e.g., kinases, GPCRs). Derivatives of similar pyrazole-carboxylic acids exhibit anti-cancer activity by modulating autophagy or mTOR pathways .
- Materials Science : The tert-butyl group improves solubility in organic solvents, facilitating its use as a ligand in metal-organic frameworks (MOFs) or as a monomer for functional polymers .
(Advanced) How does the tert-butyl substituent influence the compound’s reactivity and physicochemical properties?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group reduces nucleophilic substitution rates at the pyrazole 1-position, directing reactions to the 4- or 5-positions .
- Solubility : Enhances lipophilicity (logP ~2.5–3.0), making it suitable for lipid-based formulations. However, it may reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) in biological assays .
- Conformational Stability : X-ray crystallography of related tert-butyl-pyrazoles shows restricted rotation around the C-N bond, stabilizing specific conformations for target interactions .
(Advanced) What mechanistic insights explain regioselectivity challenges during derivatization, and how can they be addressed?
Methodological Answer:
Regioselectivity issues arise from competing nucleophilic sites (N1 vs. N2 on the pyrazole ring). Computational methods (DFT calculations) predict electron density distribution to guide reaction design. For example:
- Electrophilic Aromatic Substitution : The tert-butyl group deactivates the pyrazole ring, favoring electrophilic attack at the 4-position.
- Protection Strategies : Using Boc (tert-butoxycarbonyl) groups to block N1 during functionalization .
Experimental validation via LC-MS monitoring and kinetic studies is critical to optimize conditions .
(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often stem from:
- Assay Variability : Differences in cell lines (e.g., prostate vs. breast cancer models) or autophagy markers (LC3-II vs. p62) .
- Substituent Effects : Positional isomerism (e.g., 3-methyl vs. 5-methyl analogs) alters target binding .
- Solution-State Behavior : Aggregation or pH-dependent solubility may reduce bioactivity in certain buffers .
Resolution Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
